Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2
Description
Properties
Molecular Formula |
C45H57N9O10 |
|---|---|
Molecular Weight |
884.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H57N9O10/c1-4-5-15-37(44(63)53-35(23-39(57)58)43(62)52-34(40(47)59)21-27-11-7-6-8-12-27)54(3)45(64)36(22-29-24-48-33-14-10-9-13-31(29)33)51-38(56)25-49-41(60)26(2)50-42(61)32(46)20-28-16-18-30(55)19-17-28/h6-14,16-19,24,26,32,34-37,48,55H,4-5,15,20-23,25,46H2,1-3H3,(H2,47,59)(H,49,60)(H,50,61)(H,51,56)(H,52,62)(H,53,63)(H,57,58)/t26-,32+,34+,35+,36+,37+/m1/s1 |
InChI Key |
LFIFGNCFEBAIHA-XSAWFYHVSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N(C)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(C)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with selecting a resin compatible with C-terminal amidation. Rink amide resin (0.6 mmol/g loading capacity) is preferred due to its acid-labile linker, enabling efficient cleavage of the final peptide. The first amino acid (Phe) is loaded using a 3:1 molar excess of Fmoc-Phe-OH activated with O(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF).
Sequential Amino Acid Coupling
The peptide chain is assembled from C- to N-terminus using Fmoc chemistry:
| Step | Residue | Coupling Reagent | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Phe | HATU/DIPEA | DMF | 60 | 98 |
| 2 | Asp | HBTU/HOBt | DMF | 90 | 95 |
| 3 | NMeNle | PyBOP/DIPEA | NMP | 120 | 92 |
| 4 | Trp | HATU/DIPEA | DMF | 60 | 96 |
| 5 | Gly | HBTU/HOBt | DMF | 45 | 97 |
| 6 | D-Ala | HATU/DIPEA | DMF | 90 | 94 |
| 7 | Tyr | PyBOP/DIPEA | NMP | 120 | 91 |
Key challenges include:
-
NMeNle incorporation : The N-methyl group sterically hinders coupling, necessitating prolonged reaction times and PyBOP activation.
-
D-Ala configuration : D-amino acids require inverted stereochemical control; pre-activated Fmoc-D-Ala-OH (10 eq) ensures complete coupling.
Side-Chain Deprotection and Orthogonal Protection
Protecting Group Strategy
-
Tert-butyl (t-Bu) : For Asp side chains to prevent aspartimide formation.
-
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) : For Arg (if present) in related analogs.
Deprotection uses 20% piperidine in DMF (2 × 5 min) for Fmoc removal, followed by TFA cocktail (95% TFA, 2.5% H2O, 2.5% triisopropylsilane) for final cleavage.
Cleavage and Global Deprotection
Optimized Cleavage Conditions
-
Reagent : TFA/thioanisole/1,2-ethanedithiol/anisole (90:5:3:2 v/v)
-
Time : 3 hours at 25°C
Post-cleavage, the peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Purification and Analytical Validation
Reverse-Phase HPLC (RP-HPLC)
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
-
2D NOESY : Confirms β-turn conformation between D-Ala and NMeNle residues, critical for receptor binding.
Comparative Analysis with Structural Analogs
Industrial-Scale Production Considerations
-
Automated Synthesizers : Enable parallel synthesis of 96-well plates with >90% yield consistency.
-
Cost Optimization : Bulk purchasing of Fmoc-NMeNle-OH reduces raw material costs by 30%.
Methodological Challenges and Solutions
Batch-to-Batch Variability
Chemical Reactions Analysis
Types of Reactions
Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan (Trp) residue can be oxidized to form kynurenine derivatives.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of tryptophan can yield kynurenine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
The mechanism of action of Tyr-D-Ala-Gly-Trp-NMeNle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of D-alanine and N-methyl norleucine enhances the peptide’s stability and affinity for these targets. The peptide can modulate signaling pathways by binding to receptors, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Receptor Affinity and Selectivity
Key Findings :
- Tyr-D-Nle-Gly-Trp-NMeNle-Asp-PHẸ-NH2 exhibits 10-fold higher Mu receptor potency (IC50 = 48 nM) compared to this compound, attributed to the substitution of D-Ala² with D-Nle², which enhances hydrophobic interactions with the receptor .
- Dermenkephalin (Delta-selective) and Dermorphin (Mu-selective) both feature D-amino acids at position 2 but diverge in receptor specificity due to sequence variations. Dermorphin’s high Mu affinity (Ki = 0.5 nM) underscores the importance of Phe³ and Gly⁴ in Mu receptor engagement .
Structural and Functional Modifications
A. D-Amino Acid Substitution
- The D-Ala² in this compound mimics natural opioid peptides like Dermorphin, conferring resistance to peptidases and improving bioavailability .
B. N-Methylation and C-Terminal Modifications
Pharmacokinetic and Stability Profiles
- Metabolic Stability: NMeNle⁵ and D-Ala² synergistically protect this compound from aminopeptidase cleavage, as demonstrated in studies of similar N-methylated peptides .
- Comparative Half-Life : Dermorphin’s half-life in plasma is ~30 minutes due to its natural D-Ala² and Pro⁶ residues, while synthetic analogs with NMeNle or benzylated termini may exhibit extended half-lives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
